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molecular formula C7H5ClO4S B130195 4-(Chlorosulfonyl)benzoic acid CAS No. 10130-89-9

4-(Chlorosulfonyl)benzoic acid

Cat. No. B130195
M. Wt: 220.63 g/mol
InChI Key: PTCSSXYPZOFISK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05728835

Procedure details

Using o-anisidine (0.585 ml, 5.0 mmol) and 4-(chlorosulfonyl)benzoic acid (1.15 g, 5.0 mmol), the procedure of Reference Example 2 was repeated to obtain 1.47 g (95.5%) of the title compound in the form of pink powder.
Quantity
0.585 mL
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step Two
Yield
95.5%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4]([NH2:9])=[CH:5][CH:6]=[CH:7][CH:8]=1.Cl[S:11]([C:14]1[CH:22]=[CH:21][C:17]([C:18]([OH:20])=[O:19])=[CH:16][CH:15]=1)(=[O:13])=[O:12]>>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[NH:9][S:11]([C:14]1[CH:15]=[CH:16][C:17]([C:18]([OH:20])=[O:19])=[CH:21][CH:22]=1)(=[O:13])=[O:12]

Inputs

Step One
Name
Quantity
0.585 mL
Type
reactant
Smiles
COC=1C(=CC=CC1)N
Step Two
Name
Quantity
1.15 g
Type
reactant
Smiles
ClS(=O)(=O)C1=CC=C(C(=O)O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=C(NS(=O)(=O)C2=CC=C(C(=O)O)C=C2)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.47 g
YIELD: PERCENTYIELD 95.5%
YIELD: CALCULATEDPERCENTYIELD 95.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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